![molecular formula C12H8ClN3O3S2 B5867441 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as SN-38, is a potent antineoplastic agent that is used in the treatment of various types of cancer. SN-38 is a derivative of irinotecan, which is a prodrug that is converted to SN-38 in the liver.
Mécanisme D'action
The mechanism of action of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves the inhibition of topoisomerase I. Topoisomerase I is an enzyme that is involved in DNA replication and repair. It works by cutting the DNA strand and allowing it to unwind, which allows for DNA replication and repair. This compound inhibits the activity of topoisomerase I by binding to the enzyme and preventing it from cutting the DNA strand. This results in the accumulation of DNA damage and the inhibition of cancer cell division and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer properties. It has been shown to be effective against various types of cancer, including colon, lung, breast, and ovarian cancer. This compound works by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase I, this compound prevents cancer cells from dividing and proliferating.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent anti-cancer agent that has been extensively studied for its anti-cancer properties. It has been shown to be effective against various types of cancer, including colon, lung, breast, and ovarian cancer. This compound works by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase I, this compound prevents cancer cells from dividing and proliferating.
However, there are also some limitations to using this compound in lab experiments. This compound is a potent anti-cancer agent that can be toxic to normal cells. It can also be difficult to work with due to its low solubility and stability.
Orientations Futures
There are several future directions for the study of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One area of research is the development of new formulations of this compound that are more stable and soluble. Another area of research is the development of new delivery methods for this compound that can target cancer cells more specifically. Additionally, there is ongoing research into the use of this compound in combination with other anti-cancer agents to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide is synthesized from irinotecan, which is a semi-synthetic derivative of camptothecin. Camptothecin is a natural alkaloid that is found in the bark and stem of the Camptotheca acuminata tree. The synthesis of this compound involves the hydrolysis of irinotecan by carboxylesterases in the liver, which results in the formation of this compound.
Applications De Recherche Scientifique
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to be effective against various types of cancer, including colon, lung, breast, and ovarian cancer. This compound works by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase I, this compound prevents cancer cells from dividing and proliferating.
Propriétés
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S2/c13-8-4-3-7(16(18)19)6-9(8)14-12(20)15-11(17)10-2-1-5-21-10/h1-6H,(H2,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOBVFSXWYQKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5867360.png)
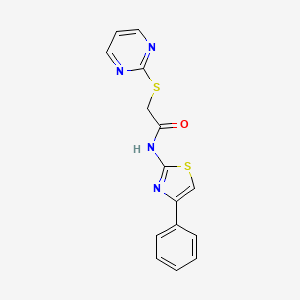
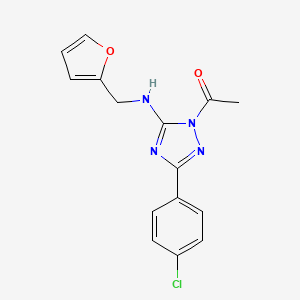
![N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B5867377.png)
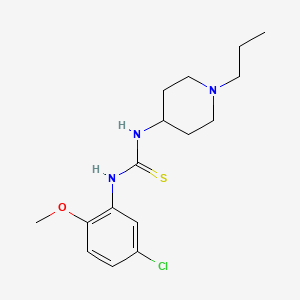
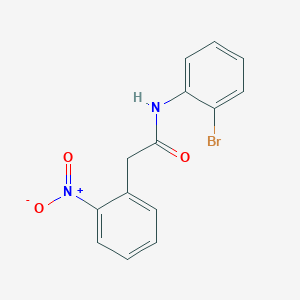
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5867392.png)
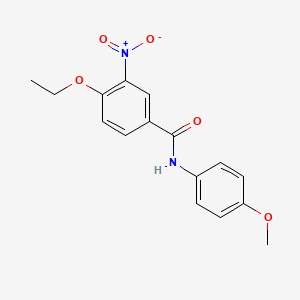
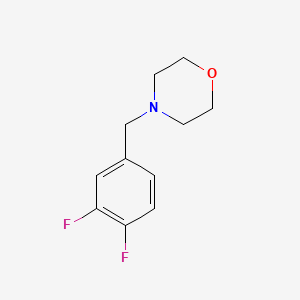
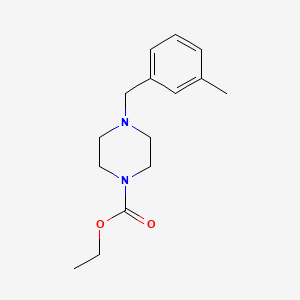
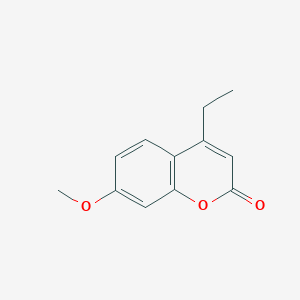
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)
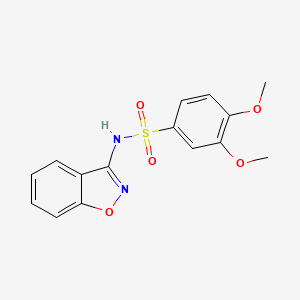
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
